molecular formula C25H25N3O B11677526 1-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

1-[2-(1-benzyl-2-methyl-1H-indol-3-yl)ethyl]-3-phenylurea

Cat. No.: B11677526
M. Wt: 383.5 g/mol
InChI Key: LHAZOYQOCSJAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA typically involves multiple steps, starting with the preparation of the indole moiety. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The next step involves the alkylation of the indole nitrogen with benzyl bromide to introduce the benzyl group. The final step is the reaction of the resulting compound with phenyl isocyanate to form the urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate halogenating or nitrating agents.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA involves its interaction with specific molecular targets. In cancer research, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The compound binds to the colchicine binding site on tubulin, preventing the formation of microtubules, which are essential for cell division .

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-2-methyl-1H-indole-3-carboxylic acid: Similar indole structure but with a carboxylic acid group.

    1-Benzyl-2-methyl-1H-indole-3-acetic acid: Contains an acetic acid group instead of a urea group.

    1-Benzyl-2-methyl-1H-indole-3-ethanol: Has an ethanol group at the C-3 position.

Uniqueness

3-[2-(1-BENZYL-2-METHYL-1H-INDOL-3-YL)ETHYL]-1-PHENYLUREA is unique due to the presence of the urea group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit tubulin polymerization sets it apart from other similar indole derivatives .

Properties

Molecular Formula

C25H25N3O

Molecular Weight

383.5 g/mol

IUPAC Name

1-[2-(1-benzyl-2-methylindol-3-yl)ethyl]-3-phenylurea

InChI

InChI=1S/C25H25N3O/c1-19-22(16-17-26-25(29)27-21-12-6-3-7-13-21)23-14-8-9-15-24(23)28(19)18-20-10-4-2-5-11-20/h2-15H,16-18H2,1H3,(H2,26,27,29)

InChI Key

LHAZOYQOCSJAME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.